N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the functionalization of adamantane derivatives. . The process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups.
Substitution: The adamantane core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, allowing the compound to interact with biological membranes and proteins effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Known for its use in synthesizing sterically hindered ketenes.
1,3-Dehydroadamantane:
Adamantyl chalcones: Studied for their antimicrobial and antifungal activities.
Uniqueness
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide stands out due to its dual pyrazole rings and adamantane core, which confer unique structural and functional properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H27N5O |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N5O/c1-3-24-12-17(13(2)22-24)19(26)21-18-4-5-25(23-18)20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,12,14-16H,3,6-11H2,1-2H3,(H,21,23,26) |
InChI Key |
MUQFZHNOASEKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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